BRD4 BD1 vs. BD2 Bromodomain Selectivity: Cyclobutane Scaffold Enables Intra-BET Discrimination
The Orion patent (US10336697B2) explicitly claims that spiro[cyclobutane-1,3'-indolin]-2'-one derivatives 'exhibit significant selectivity for BRD4 BD1 inhibition over BRD4 BD2 inhibition' [1]. This intra-bromodomain selectivity is a direct consequence of the cyclobutane spiro junction geometry, which positions the substituted aryl-sulfonamide moiety to exploit a residue difference between the BD1 and BD2 binding pockets. By contrast, the thienotriazolodiazepine pan-BET inhibitor JQ1 binds BD1 and BD2 with comparable affinity (Kd ~50-90 nM for both domains), exhibiting no meaningful intra-bromodomain selectivity [2]. Similarly, spiro[cyclopropane-1,3'-indolin]-2'-ones favor PLK4 kinase inhibition (IC₅₀ values in the 10-100 nM range) rather than bromodomain engagement, demonstrating that the spiro ring size dictates biological target preference [3].
| Evidence Dimension | Target selectivity: BRD4 BD1 vs. BRD4 BD2 inhibition |
|---|---|
| Target Compound Data | Spiro[cyclobutane-1,3'-indolin]-2'-one derivatives: BRD4 BD1-selective (exact Ki values vary by substitution; patent claim of significant BD1 > BD2 selectivity) [1] |
| Comparator Or Baseline | JQ1 (thienotriazolodiazepine): BRD4 BD1 Kd = 49 nM; BRD4 BD2 Kd = 90 nM (1.8-fold difference, non-selective) [2]; Spiro[cyclopropane-1,3'-indolin]-2'-one analog CFI-400945: PLK4 IC₅₀ = 2.8 nM, no reported BRD4 activity [3] |
| Quantified Difference | Scaffold-level selectivity: BD1-selective vs. pan-BET vs. PLK4-selective; the cyclobutane scaffold confers a distinct target engagement profile not achievable with cyclopropane or diazepine cores |
| Conditions | BRD4 BD1/BD2 AlphaLISA and BROMOscan assays as described in US10336697B2; PLK4 biochemical assay for CFI-400945 |
Why This Matters
Scientific users requiring BD1-selective BET inhibition for target deconvolution or selective degrader (PROTAC) design cannot substitute a pan-BET or PLK4-directed scaffold without losing the desired selectivity profile.
- [1] Orion Corporation. (2016). US10336697B2 – Spiro[cyclobutane-1,3'-indolin]-2'-one derivatives as bromodomain inhibitors. Paragraphs [0004], [0009]–[0012]. View Source
- [2] Filippakopoulos, P., Qi, J., Picaud, S., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067–1073. (JQ1 characterization). View Source
- [3] Sampson, P. B., Liu, Y., Patel, N. K., et al. (2015). The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of CFI-400945 as a Potent, Orally Active Antitumor Agent. Journal of Medicinal Chemistry, 58(1), 130–146. View Source
